Imidazo[1,5-a]pyrimidine-8-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers. The condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde in trifluoroacetic acid is a convenient route toward 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyrimidine-8-carboxylic acid are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned cyclization and condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyrimidine-8-carboxylic acid and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Uniqueness: this compound is unique due to its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
imidazo[1,5-a]pyrimidine-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-6-8-2-1-3-10(6)4-9-5/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSEUXBXNDCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2N=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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